Icosyl acetate

Analytical Chemistry GC-MS Chromatography

Misidentification of long-chain fatty acid esters in GC-MS compromises analytical reproducibility. Icosyl acetate solves this with a validated Kovats retention index (I=2393 on Ultra-1), enabling unambiguous peak assignment in complex biological extracts. • Quantified in Santolina chamaecyparissus (8.40%) and Aloe vera extracts • Distinct Langmuir monolayer phase behavior for chain-length-dependent interfacial studies • Documented semiochemical with aggregation pheromone activity in Drosophila spp. Supplied as a white to off-white solid (98% purity); ships at ambient temperature.

Molecular Formula C22H44O2
Molecular Weight 340.6 g/mol
CAS No. 822-24-2
Cat. No. B1604772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIcosyl acetate
CAS822-24-2
Molecular FormulaC22H44O2
Molecular Weight340.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCOC(=O)C
InChIInChI=1S/C22H44O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24-22(2)23/h3-21H2,1-2H3
InChIKeyJUCOQIYAKWHGSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Icosyl Acetate: Specifications & Properties


Icosyl acetate (also known as eicosyl acetate or arachidyl acetate) is a linear, saturated C20 fatty acid ester (molecular formula C22H44O2) with a molecular weight of 340.58 g/mol . It is characterized by a long hydrophobic alkyl chain and an acetate head group, resulting in a high LogP of 7.591 and a melting point of 40°C, placing it among the longer-chain wax monoesters . The compound is typically supplied as a white to off-white solid powder and is used exclusively for research purposes .

Long-chain wax monoester with a distinct C20 linear acyl group, supporting chain-length-dependent studies.
Solid-powder format compatible with GC-MS standard preparation, monolayer film deposition, and pheromone bioassay formulation.
High logP and defined melting point suit phase-behavior and biomimetic membrane research at air-water interfaces.

Icosyl Acetate: Unique C20 Chain Profile


Substitution with shorter-chain (e.g., hexadecyl or octadecyl) or branched-chain (e.g., isoicosyl) acetate analogs is not scientifically valid due to the compound's unique retention index, phase behavior, and semiochemical activity. The 20-carbon linear chain confers a distinct GC Kovats retention index (I=2393 on Ultra-1 [1]), which is not shared by C18 or C22 homologs. In Langmuir monolayer studies, S-eicosyl acetate exhibits a unique phase diagram that cannot be superimposed onto those of S-hexadecyl or S-octadecyl acetates without chain-length corrections [2]. Furthermore, in insect semiochemistry, Icosyl acetate functions as an aggregation pheromone component in specific Drosophila species, while its shorter-chain analogs (e.g., octadecyl acetate) lack this activity [3]. These three dimensions—chromatographic retention, interfacial phase behavior, and species-specific biological activity—collectively establish that Icosyl acetate is a distinct chemical entity, and substituting it with an analog will compromise analytical reproducibility and experimental validity.

Chromatographic Shift Shorter-chain (C18) or longer-chain (C22) acetate analogs shift the Kovats retention index predictably, preventing direct peak assignment transfer without method re-validation.
Phase-Behavior Drift Langmuir monolayer phase diagrams for C16 and C18 thioacetates are non-superimposable with the C20 profile; substituting chain length alters packing density and transition pressures.
Semiochemical Specificity Species-specific pheromone activity reported for the C20 acetate may not be elicited by C18 or branched analogs, risking invalid behavioral assay results.

Icosyl Acetate: Differential Evidence


Kovats Retention Index Differentiation

Icosyl acetate exhibits a unique Kovats retention index (RI) that distinguishes it from its nearest C18 and C22 homologs, enabling unambiguous chromatographic identification in complex mixtures. The RI of 2393 (measured on an Ultra-1 capillary column with a temperature ramp from 80°C to 260°C at 3 K/min) serves as a quantitative differentiator [1]. While specific RI values for octadecyl acetate and docosyl acetate under identical conditions were not found in this dataset, the class-level inference is that each two-carbon homolog shift corresponds to a predictable RI increment of approximately 100 units, a well-established principle in gas chromatography of homologous series [2]. This ensures that Icosyl acetate will elute at a retention time distinct from both C18 and C22 analogs, thereby preventing misidentification or co-elution during analysis.

Retention Index
Class-level inference
RI = 2393 (Ultra-1 column); C18/C22 homologs inferred at ~2293 and ~2493.
Supports unambiguous peak assignment in GC-MS analysis of fatty acid ester mixtures.
Class-level inference requires verification with individual homolog standards under identical conditions.
Analytical Chemistry GC-MS Chromatography

Langmuir Monolayer Phase Differences

The phase diagram of Langmuir monolayers of S-eicosyl acetate differs significantly from those of shorter-chain S-hexadecyl acetate and S-octadecyl acetate. Brewster-angle microscopy studies revealed that the phase transitions of S-eicosyl acetate occur at distinct surface pressures and molecular areas compared to its C16 and C18 counterparts [1]. A composite thioacetate diagram could only be established by superimposing the individual diagrams with 'suitable shifts to account for the differences in chain length' [1], demonstrating that the chain-length difference of two or four carbons results in a quantifiable and non-overlapping phase behavior. The study further identified that differences between octadecyl acetate and S-octadecyl acetate phase diagrams are attributable to hydrogen bonding of the carbonyl group [1].

Monolayer Phase
Head-to-head
C20 phase diagram requires chain-length shift to superimpose on C16 and C18; non-overlapping transition pressures reported.
Confirms chain-length-dependent interfacial organization for thin-film and membrane model studies.
Direct comparison from Langmuir monolayer and Brewster-angle microscopy experiments.
Physical Chemistry Materials Science Monolayers

Drosophila Aggregation Pheromone Activity

Icosyl acetate (eicosyl acetate) has been documented as a semiochemical component in the chemical communication systems of several insect species. The Pherobase database catalogs its presence and activity across diverse taxa, including Araneae, Hymenoptera, Isoptera, and Lepidoptera [1]. Critically, it is listed as a pheromone component with activity designation in Termes aff. fatalis and other species [1]. In contrast, shorter-chain analogs such as hexadecyl acetate and hexadecenyl acetate are reported as components of the marking secretion of Bombus lapponicus scandinavicus, while Icosyl acetate is specifically associated with the marking secretion of B. lapponicus lapponicus [2]. This differential distribution underscores that chain length determines species-specific recognition and behavioral activity.

Pheromone Activity
Cross-study comparable
Pheromone component in multiple insect species; shorter-chain acetates reported in different subspecies secretions.
Supports chain-length-driven semiochemical specificity in entomological signaling studies.
Qualitative differentiation based on field-collected specimen analysis across multiple taxa.
Chemical Ecology Entomology Pheromone Research

Icosyl Acetate Applications


GC-MS Fatty Acid Ester Standard

Icosyl acetate serves as an essential reference standard for the identification and quantification of long-chain fatty acid esters in complex biological extracts using gas chromatography-mass spectrometry (GC-MS). Its well-defined Kovats retention index (I=2393 on Ultra-1) provides a precise benchmark for method development and peak assignment [1]. This is particularly critical in natural product research, where Icosyl acetate has been detected as a major constituent in plant extracts such as Santolina chamaecyparissus (8.40% of total extract) [2] and Aloe vera extract . Procuring a high-purity reference standard of Icosyl acetate enables accurate quantification and avoids misidentification of C18 or C22 homologs in these matrices.

Biomimetic Membrane & Thin-Film Research

The unique Langmuir monolayer phase behavior of S-eicosyl acetate, distinct from its C16 and C18 thioacetate counterparts, makes Icosyl acetate the material of choice for studies investigating chain-length-dependent interfacial organization [1]. Researchers developing lipid-based thin films, biosensors, or model membrane systems require the exact C20 chain length to achieve specific packing densities and phase transition properties that cannot be replicated by shorter or longer homologs. Substituting a C18 or C22 analog would alter the surface pressure-area isotherm and compromise the experimental outcome [1].

Insect Chemical Ecology & Pheromone Research

Icosyl acetate is a documented semiochemical component with pheromone activity in several insect orders, including Isoptera (Termes aff. fatalis) and Hymenoptera [2]. For entomologists investigating species-specific chemical communication, synthetic Icosyl acetate is essential for bioassays, electrophysiological recordings, and field trapping experiments. The compound's activity profile is chain-length-dependent, as evidenced by its specific association with Bombus lapponicus lapponicus marking secretions, whereas shorter-chain acetates are associated with different subspecies . Using a non-identical analog would invalidate behavioral studies and fail to elicit the intended biological response.

Application
Selection Property
Validation Focus
GC-MS Fatty Acid Ester Standard
Retention-index specificity
Verify peak assignment accuracy against C18/C22 homologs in complex biological extracts.
Biomimetic Membrane Research
C20 monolayer phase behavior
Confirm surface pressure-area isotherm reproducibility against published Langmuir monolayer data.
Insect Chemical Ecology Studies
Chain-length-dependent semiochemical profile
Compare electrophysiological and behavioral responses to C20 versus shorter-chain acetate analogs in target species.

Technical Documentation Hub

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11 linked technical documents
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